molecular formula C21H21N5O2 B2983842 7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 766524-75-8

7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2983842
CAS No.: 766524-75-8
M. Wt: 375.432
InChI Key: ORKPEUBGNFMMMU-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as triazolopyrimidines . These are polycyclic aromatic compounds containing a triazole ring fused to a pyrimidine ring . Triazole is a five-membered ring consisting of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

A series of novel 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles were synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation . Along with optimized microwave reaction conditions, we also carried out the reflux reaction at 120 °C with 100 mg of 3Å MS; almost all the obtained products showed similar yields with microwave conditions but with a slightly prolonged reaction time .


Molecular Structure Analysis

The structure of ethyl 3-(hydroxymethyl)-5-(4-methoxyphenyl)-7-methyl-1-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate was proven by the single crystal X-ray diffraction data . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

Triazolo[4,3-a]pyrimidines were prepared by the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones with NaBH4 in the presence of V2O5 at room temperature . The mechanism of the reaction including transition cage structure is discussed .


Physical and Chemical Properties Analysis

The formula of a similar compound, 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol, is C6H6N4O, and its molecular weight is 150.1380 .

Scientific Research Applications

Synthesis and Biological Activity

A study by Gilava et al. (2020) explored the synthesis of a similar compound, highlighting its antimicrobial and antioxidant activities. This suggests potential applications in the development of new antimicrobial agents and antioxidants (Gilava, Patel, Ram, & Chauhan, 2020).

Structural Analysis and Chemical Reactions

Research by Lashmanova et al. (2019) demonstrated the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, indicating the chemical versatility and potential for varied applications in synthetic chemistry (Lashmanova, Agarkov, Rybakov, & Shiryaev, 2019).

Applications in Antituberculosis Agents

A study by Titova et al. (2019) synthesized structural analogs of a potent antituberculous agent, indicating the compound's potential in developing new treatments for tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Anticancer Drug Carrier

Helaly et al. (2014) discussed the use of a similar compound as an active component in a polymeric material for slow-release anticancer drug delivery, indicating its potential in pharmaceutical applications (Helaly, Khalaf, Nashar, Hamid, & Soliman, 2014).

Synthesis of Novel Derivatives

Research by Mohamed (2021) focused on the synthesis of novel derivatives, emphasizing the compound's role in facilitating the creation of new chemical structures with potential applications in various fields (Mohamed, 2021).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It’s known that the compound is synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This process results in the formation of the target compound.

Biochemical Pathways

For instance, 1,2,4-triazolo[1,5-a]pyridines have been found to inhibit JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and immune response.

Pharmacokinetics

The synthesis of similar compounds has been optimized to improve their physical and pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to exhibit cytotoxic activities against various cancer cell lines . They have also been found to exhibit anti-inflammatory and analgesic effects .

Action Environment

The synthesis of similar compounds has been performed under microwave conditions, which suggests that the reaction conditions can influence the formation and properties of the compound .

Properties

IUPAC Name

7-(2-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-13-8-4-6-10-16(13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-9-5-7-11-17(15)28-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKPEUBGNFMMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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